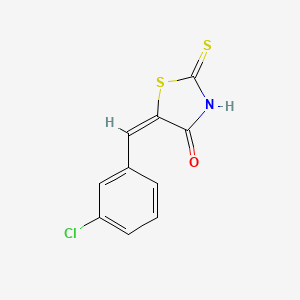
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly known as CBT-1, is a synthetic organic compound that has been studied for its potential applications in various scientific fields. CBT-1 has been found to have an array of biochemical and physiological effects, and it has been used in laboratory experiments to further explore these effects.
Applications De Recherche Scientifique
Spectroscopic and Molecular Studies
- FT-IR and FT-Raman Spectroscopy : Research involving the analysis of (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one using FT-IR and FT-Raman spectroscopy was conducted. This study included quantum chemical analysis and molecular docking studies, providing insights into the vibrational wavenumbers, band intensities, and optimized geometrical parameters of the compound. The research aimed to understand the molecule's stability, charge distribution, and reactivity, which can be critical in pharmacological applications (Venil et al., 2021).
Synthesis and Cytotoxic Activity
- Synthesis of Novel Derivatives : A study on the ultrasound-promoted synthesis of novel thiazole derivatives, including those related to this compound, was reported. The synthesized compounds exhibited potential cytotoxic activity, demonstrating the compound's relevance in the development of new pharmacological agents (Gomha & Khalil, 2012).
Antibacterial and Antifungal Activity
- Antibacterial and Antifungal Studies : The compound's derivatives have been explored for their potential antibacterial and antifungal activities. Various studies have synthesized new derivatives and evaluated their efficacy against different bacterial and fungal strains, indicating the compound's potential in developing new antimicrobial agents (Holla et al., 2005).
Molecular Structure and Photochemistry
- Molecular Structure Analysis : The molecular structure and vibrational spectra of related compounds were studied, providing valuable information on their structural properties and potential photochemical processes. This research is essential for understanding the photochemistry of these compounds, which can be pivotal in various scientific applications (Gómez-Zavaglia et al., 2006).
Potential as Antiproliferative Agents
- Antiproliferative Activity : The derivatives of this compound have been tested for their antiproliferative activity, particularly against various cancer cell lines. This highlights the potential use of these compounds in cancer research and therapy (Al-Sanea et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves the condensation of 3-chlorobenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one in the presence of a base to form the desired product.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-mercapto-1,3-thiazol-4(5H)-one", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-chlorobenzaldehyde to a reaction flask", "Add 2-mercapto-1,3-thiazol-4(5H)-one to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
Numéro CAS |
23622-20-0 |
Formule moléculaire |
C10H6ClNOS2 |
Poids moléculaire |
255.7 g/mol |
Nom IUPAC |
5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6ClNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) |
Clé InChI |
RUBMOEKDIMPMHT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(3-Chloroanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2461651.png)
![1,1-Dimethyl-3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]urea](/img/structure/B2461653.png)
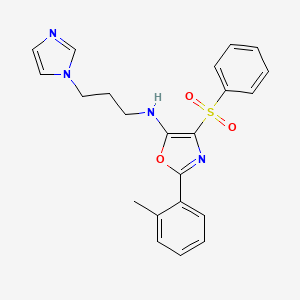
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2461655.png)
![2-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2461657.png)
![(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime](/img/structure/B2461659.png)
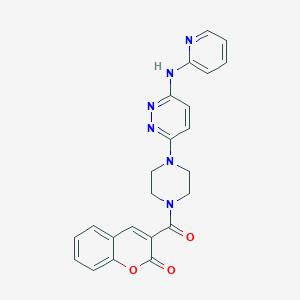
![3-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B2461661.png)
![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B2461662.png)

![Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2461667.png)
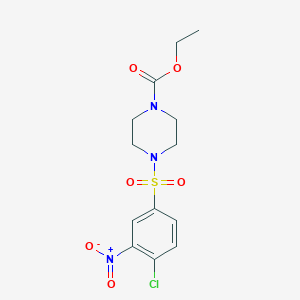
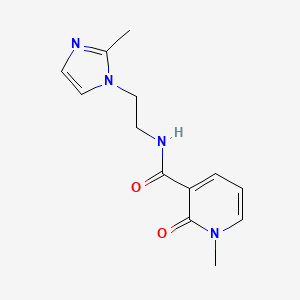
![1-(7-Oxa-1-azaspiro[3.4]octan-1-yl)prop-2-en-1-one](/img/structure/B2461673.png)